molecular formula C9H8O3S B3323163 5-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide CAS No. 1613380-12-3

5-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide

Cat. No.: B3323163
CAS No.: 1613380-12-3
M. Wt: 196.22 g/mol
InChI Key: RJQXZLVTKIHKST-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide (CAS 1613380-12-3) is a high-purity chemical building block with the molecular formula C9H8O3S and a molecular weight of 196.22 g/mol . This benzo[b]thiophene 1,1-dioxide derivative is characterized by a hydroxymethyl functional group at the 5-position, making it a valuable synthon for various organic synthesis and medicinal chemistry applications. The benzo[b]thiophene core structure is a privileged scaffold in pharmaceutical research, known for its presence in compounds with diverse biological activities . Specifically, this sulfone-containing derivative offers researchers a versatile intermediate for designing novel molecules. The reactive hydroxymethyl group allows for further functionalization through esterification, etherification, or oxidation, facilitating the creation of extensive compound libraries for structure-activity relationship (SAR) studies. This compound is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material with appropriate personal protective equipment in a well-ventilated laboratory setting. For specific storage and handling conditions, please contact the supplier.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,1-dioxo-1-benzothiophen-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3S/c10-6-7-1-2-9-8(5-7)3-4-13(9,11)12/h1-5,10H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQXZLVTKIHKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2(=O)=O)C=C1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001270183
Record name Benzo[b]thiophene-5-methanol, 1,1-dioxide
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Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613380-12-3
Record name Benzo[b]thiophene-5-methanol, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1613380-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[b]thiophene-5-methanol, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001270183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Hydroxymethyl Benzo B Thiophene 1,1 Dioxide and Its Advanced Derivatives

Strategies for the Construction of the Benzo[b]thiophene 1,1-dioxide Core

The construction of the benzo[b]thiophene 1,1-dioxide core can be broadly categorized into two main approaches: the oxidation of pre-formed benzo[b]thiophene precursors and the cyclization of acyclic precursors followed by oxidation. Each strategy offers distinct advantages and accommodates a variety of functional groups.

Oxidation of Benzo[b]thiophene Precursors to Sulfones

The direct oxidation of the sulfur atom in the benzo[b]thiophene ring is a common and effective method for the synthesis of benzo[b]thiophene 1,1-dioxides. The choice of oxidant and reaction conditions is crucial to achieve high yields and selectivity, particularly when sensitive functional groups are present.

Peroxy acids are powerful oxidizing agents frequently employed for the conversion of sulfides to sulfones. rsc.org Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this transformation due to its commercial availability and relative stability. wikipedia.org The reaction typically proceeds in a chlorinated solvent, such as dichloromethane, at or below room temperature. The epoxidation of alkenes with m-CPBA is a stereospecific syn addition, and a similar concerted mechanism is proposed for the oxidation of sulfides. masterorganicchemistry.com

The oxidation of substituted benzo[b]thiophenes with m-CPBA can yield either the corresponding S-oxide (sulfoxide) or the S,S-dioxide (sulfone), depending on the stoichiometry of the oxidant and the reaction conditions. For the synthesis of 2,7-dibromo- nih.govbenzothieno[3,2-b] nih.govbenzothiophene (B83047) S-oxides, oxidation with m-CPBA at room temperature afforded the dioxide, while further oxidation at an elevated temperature with a large excess of m-CPBA yielded the tetraoxide. mdpi.com

Table 1: Examples of Peracid-Mediated Oxidation of Benzo[b]thiophene Derivatives

Starting MaterialOxidantSolventProductYield (%)
2,7-dibromo-BTBTm-CPBADichloromethane2,7-dibromo-BTBTDO76
2,7-dibromo-BTBTm-CPBA (excess)1,2-dichloroethane2,7-dibromo-BTBTTO83

Data sourced from reference mdpi.com

Hydrogen peroxide (H₂O₂) is an attractive oxidant due to its low cost and the generation of water as the only byproduct. However, its reactivity often requires the use of a catalyst to achieve efficient oxidation of benzo[b]thiophenes. A facile and clean method for the conversion of electron-poor benzo[b]thiophenes to their corresponding sulfones employs an aqueous solution of H₂O₂ and phosphorus pentoxide (P₂O₅). nih.govresearchgate.net This reagent can be prepared on a multi-gram scale and stored for up to two weeks. researchgate.net The oxidation of various benzo[b]thiophenes using this system proceeds smoothly in acetonitrile (B52724) at room temperature. researchgate.net

Catalytic systems employing transition metals have also been developed. Methyltrioxorhenium(VII) (CH₃ReO₃) catalyzes the oxidation of thiophene (B33073) derivatives with hydrogen peroxide, proceeding through the formation of rhenium peroxides that transfer oxygen to the sulfur atom. nih.gov The reaction allows for the complete oxidation to the sulfone via a sulfoxide (B87167) intermediate. nih.gov The rate of oxidation is influenced by the electronic nature of the substituents on the thiophene ring. nih.gov

Table 2: Oxidation of Benzo[b]thiophenes with H₂O₂/P₂O₅

SubstrateProductYield (%)
Benzo[b]thiopheneBenzo[b]thiophene-1,1-dioxide95
3-Bromobenzo[b]thiophene3-Bromobenzo[b]thiophene-1,1-dioxide92
5-Nitrobenzo[b]thiophene5-Nitrobenzo[b]thiophene-1,1-dioxide85

Data sourced from reference researchgate.net

Electrochemical synthesis offers a green and efficient alternative to traditional chemical oxidants. nih.govrsc.orgnih.gov The synthesis of benzo[b]thiophene-1,1-dioxides has been achieved through an electrochemically-promoted reaction of sulfonhydrazides with internal alkynes. bohrium.comdntb.gov.ua This method operates at room temperature in an undivided cell using constant current electrolysis. nih.govrsc.orgnih.gov The reaction proceeds via a proposed sulfonyl radical intermediate, followed by cyclization. nih.gov A key advantage of this protocol is the avoidance of transition metal catalysts and stoichiometric amounts of chemical oxidants. rsc.org The process exhibits good functional group tolerance, allowing for the synthesis of a variety of substituted benzo[b]thiophene-1,1-dioxides. nih.govrsc.orgnih.gov

The reaction conditions typically involve graphite (B72142) felt electrodes, a supporting electrolyte such as tetraethylammonium (B1195904) hexafluorophosphate (B91526) (Et₄NPF₆), and a mixed solvent system like hexafluoroisopropanol (HFIP) and nitromethane (B149229) (CH₃NO₂). nih.gov

Table 3: Electrochemical Synthesis of Benzo[b]thiophene-1,1-dioxides

AlkyneSulfonhydrazideProductYield (%)
1-Propynylbenzene4-Methylbenzenesulfonhydrazide2-Methyl-3-phenylbenzo[b]thiophene 1,1-dioxide75
DiphenylacetyleneBenzenesulfonhydrazide2,3-Diphenylbenzo[b]thiophene 1,1-dioxide82
1-Phenyl-1-propyne4-Chlorobenzenesulfonhydrazide2-Methyl-3-phenyl-5-chlorobenzo[b]thiophene 1,1-dioxide65

Yields are representative and may vary based on specific substrates and conditions. nih.gov

Cyclization Reactions for Benzo[b]thiophene Ring Formation and Subsequent Oxidation

An alternative strategy involves the construction of the benzo[b]thiophene ring system from acyclic precursors, followed by oxidation of the sulfur atom. This approach allows for the introduction of substituents at various positions of the heterocyclic core.

Aryne chemistry provides a powerful tool for the construction of aromatic and heterocyclic rings. A one-step synthesis of benzo[b]thiophenes has been developed through the reaction of arynes with alkynyl sulfides. rsc.orgnih.govrsc.org This intermolecular reaction allows for the synthesis of a wide range of 3-substituted benzothiophenes from readily available o-silylaryl triflates and alkynyl sulfides. rsc.orgnih.gov The reaction demonstrates good functional group tolerance, enabling the preparation of diverse multisubstituted benzothiophene derivatives. nih.gov The resulting benzo[b]thiophenes can then be subjected to oxidation to afford the corresponding 1,1-dioxides.

A plausible mechanism involves the nucleophilic addition of the sulfur atom of the alkynyl sulfide (B99878) to the aryne, followed by an intramolecular cyclization. nih.gov The reaction is typically carried out in the presence of a fluoride (B91410) source, such as cesium fluoride, to generate the aryne in situ from the o-silylaryl triflate. nih.gov

Table 4: Synthesis of Benzo[b]thiophenes via Aryne Annulation

o-Silylaryl TriflatesAlkynyl SulfideProductYield (%)
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate(Phenylethynyl)(ethyl)sulfane3-Phenylbenzo[b]thiophene85
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate(Thiophen-2-ylethynyl)(ethyl)sulfane3-(Thiophen-2-yl)benzo[b]thiophene78
4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate(Phenylethynyl)(ethyl)sulfane6-Methoxy-3-phenylbenzo[b]thiophene72

Data sourced from reference nih.gov

Palladium-Catalyzed Cyclization Processes

Palladium catalysis is a cornerstone in the synthesis of complex heterocyclic systems, including the benzo[b]thiophene 1,1-dioxide core. One prominent approach involves the intramolecular cyclization of appropriately substituted precursors. An alternative strategy focuses on the direct C-H functionalization of the pre-formed benzo[b]thiophene 1,1-dioxide ring system to build molecular complexity.

For instance, a novel Pd(II)-catalyzed oxidative Heck reaction of benzo[b]thiophene 1,1-dioxides with styrenes and acrylates has been developed. nih.govacs.org This method demonstrates high C2 selectivity and broad functional group tolerance, making it a valuable tool for constructing π-conjugated fluorescent molecules. nih.govacs.org The reaction is typically carried out in the presence of a palladium acetate (B1210297) catalyst, an oxidant like silver pivalate (B1233124) (AgOPiv), and pivalic acid (PivOH) in a solvent such as tetrahydrofuran (B95107) (THF). acs.org This process, while not a cyclization to form the core, represents a palladium-catalyzed method to elaborate the scaffold, which is crucial for creating advanced derivatives.

Another key palladium-catalyzed process is the direct arylation via C-H bond activation. A Pd(II)-catalyzed oxidative cross-coupling of benzo[b]thiophene 1,1-dioxides with arylboronic acids provides C2-arylated products with significant photoluminescence properties. acs.orgnih.govresearchgate.net This transformation proceeds with high C2 selectivity, avoiding the formation of C3-arylated isomers. acs.orgnih.gov The reaction conditions typically involve Pd(OAc)₂, an oxidant such as Cu(OAc)₂, and a base like pyridine (B92270) in a polar aprotic solvent like DMSO. acs.orgnih.gov

A plausible mechanism for this C-H oxidative cross-coupling begins with the C-H activation of the benzo[b]thiophene 1,1-dioxide to form a cyclopalladium intermediate. acs.org Subsequently, transmetalation with an arylboronic acid derivative occurs, followed by reductive elimination to yield the C2-arylated product and a Pd(0) species. The Pd(0) is then reoxidized to the active Pd(II) catalyst by the copper acetate oxidant to complete the catalytic cycle. acs.org

Table 1: Conditions for Palladium-Catalyzed C-H Arylation
CatalystOxidantBase/AdditiveSolventTemperatureSelectivityReference
Pd(OAc)₂Cu(OAc)₂PyridineDMSO100 °CC2 acs.orgnih.gov
Pd(OAc)₂AgOPivPivOHTHF80 °CC2 (Olefination) acs.org
Sulfonium (B1226848) Rearrangement Pathways

Sulfonium rearrangement reactions offer a metal-free approach to the synthesis of substituted benzothiophenes, which can then be oxidized to the corresponding 1,1-dioxides. A one-pot, two-step synthesis has been developed that begins with a Morita–Baylis–Hillman (MBH) type sulfonium- rsc.orgrsc.org-rearrangement of aryl sulfoxides with allenenitriles. rsc.orgbohrium.com This step generates an ortho-allenic phenyl sulfide intermediate, which subsequently undergoes an in situ cyclization and isomerization to afford 2-alkyl-3-cyano-benzothiophenes. rsc.orgbohrium.com This method is characterized by its mild reaction conditions and compatibility with a wide range of functional groups. rsc.org

Another powerful strategy involves an interrupted Pummerer reaction/ rsc.orgrsc.org-sigmatropic rearrangement cascade. researchgate.net This sequence allows for the twofold vicinal C-H functionalization of arenes without the need for metal catalysis, providing direct access to various benzothiophene products. researchgate.net Dibenzothiophene sulfonium salts can also be synthesized through the intramolecular cyclization of biaryl thioethers. nih.gov This is often achieved by activating aromatic sulfoxides with strong acids like trifluoromethanesulfonic anhydride (B1165640), which generates a reactive Pummerer-type intermediate that triggers the cyclization. nih.gov

Photocatalytic Cyclization Strategies

Visible-light-promoted reactions represent a green and efficient avenue for constructing heterocyclic scaffolds. A practical synthesis of benzothiophenes has been achieved via the visible-light-promoted cyclization of disulfides and alkynes. nih.gov This methodology avoids the use of transition metals and harsh conditions.

Another innovative approach is the photoinduced, photocatalyst-free cascade cyclization of 2-alkynylthioanisoles with sodium sulfinates. mdpi.comresearchgate.net This reaction proceeds under irradiation with blue LEDs, using potassium persulfate (K₂S₂O₈) as an oxidant and potassium iodide (KI) as an additive in an acetonitrile/water solvent system. researchgate.net The process allows for the construction of sulfonylated heterocycles from inexpensive starting materials under mild, metal-free conditions. researchgate.net Similarly, electrochemically-promoted methods have been developed for the synthesis of benzo[b]thiophene-1,1-dioxides from sulfonhydrazides and internal alkynes, offering a sustainable alternative that avoids stoichiometric oxidants. nih.gov

Transition-Metal-Catalyzed Carbon-Heteroatom and Carbon-Carbon Bond Formations

Oxidative C-H Activation and Functionalization

Transition-metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of heterocyclic cores, minimizing the need for pre-functionalized starting materials. For the benzo[b]thiophene 1,1-dioxide scaffold, various metals have been employed to achieve selective C-H functionalization.

Cobalt-catalyzed diastereoselective oxidative annulation of benzo[b]thiophene-1,1-dioxide with aminoquinolinamides has been reported. acs.org This reaction proceeds via a double C-H activation, furnishing annulated heterocycles with high efficiency and excellent diastereoselectivity. acs.org The proposed mechanism involves the coordination of the amide to a Co(III) species, followed by C-H activation, insertion of the benzothiophene 1,1-dioxide, and a final C-H activation/C-N reductive elimination step to yield the product. acs.org

Rhodium(III) catalysis has also been successfully applied in the cross-dehydrogenative coupling of N-pyridinylindoles with benzo[b]thiophene 1,1-dioxides. acs.org This transformation utilizes a directing-group-assisted C-H activation at the C2 position of the indole (B1671886) to construct a new C-C bond with the benzothiophene derivative. acs.org

Palladium catalysis is particularly prevalent in this area. As mentioned previously, Pd(II)-catalyzed oxidative Heck reactions and Suzuki-type cross-couplings enable the C2-selective olefination and arylation of the benzo[b]thiophene 1,1-dioxide core, respectively. nih.govacs.org These reactions showcase the utility of C-H activation in creating highly functionalized and photophysically active molecules. nih.govacs.org

Table 2: Transition Metals in C-H Activation of Benzo[b]thiophene 1,1-dioxides
Metal CatalystReaction TypeCoupling PartnerReference
Cobalt(II) acetateOxidative AnnulationAminoquinolinamides acs.org
Rhodium(III) complexCross-Dehydrogenative CouplingN-pyridinylindoles acs.org
Palladium(II) acetateOxidative Heck (Olefination)Styrenes, Acrylates nih.govacs.org
Palladium(II) acetateOxidative Suzuki (Arylation)Arylboronic acids acs.orgnih.gov
Cross-Coupling Methodologies for Scaffold Assembly

Cross-coupling reactions are indispensable for assembling the benzo[b]thiophene 1,1-dioxide scaffold and introducing diverse substituents. Palladium-catalyzed reactions are again at the forefront. An alternative to the oxidation of pre-formed benzothiophenes is the Pd-catalyzed sulfinylation of ortho-carbonyl substituted aryl triflates, followed by S-alkylation and Knoevenagel condensation to build the heterocyclic core. researchgate.netchemrxiv.org

For the functionalization of the pre-formed core, Suzuki-Miyaura cross-coupling is a key strategy. The Pd(II)-catalyzed direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids is a prime example of a cross-coupling methodology that proceeds via a C-H activation mechanism. acs.orgnih.gov This method allows for the efficient installation of aryl groups at the C2 position. acs.orgnih.gov

A transition-metal-free approach for the C2-alkylation of benzothiophenes with boronic esters has also been developed, which provides enantioenriched 2,3-disubstituted products. nih.gov This reaction utilizes benzothiophene S-oxides, which undergo lithiation-borylation to form an arylboronate complex. Subsequent activation with triflic anhydride (Tf₂O) promotes a Pummerer-type 1,2-metalate shift, leading to the coupled product with complete enantiospecificity. nih.gov The resulting benzothiophene can then be oxidized to the target 1,1-dioxide.

Asymmetric Catalysis in Benzothiophene 1,1-dioxide Synthesis

The development of asymmetric methods to access chiral benzo[b]thiophene 1,1-dioxide derivatives is of high interest for pharmaceutical applications. A major strategy in this field is the asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides.

Rhodium-catalyzed asymmetric hydrogenation has been shown to be effective, affording various chiral 2,3-dihydrobenzo[b]thiophene (B1596441) 1,1-dioxides with high yields and excellent enantioselectivities (up to >99% ee). researchgate.net Similarly, iridium-catalyzed asymmetric hydrogenation of substituted benzothiophene 1,1-dioxides provides access to these chiral scaffolds. researchgate.net Ruthenium-N-heterocyclic carbene complexes have also been employed for the highly asymmetric hydrogenation of substituted benzothiophenes, which can subsequently be oxidized. acs.org

Beyond hydrogenation, asymmetric functionalization of the thiophene motif has been explored. Axially chiral naphthyl-benzothiophene derivatives have been synthesized in high yields and excellent enantioselectivities through the rational design of substrates utilizing a vinylidene ortho-quinone methide (VQM) intermediate. rsc.org While the focus of much research is on noble metals, recent reviews have highlighted the growing importance of earth-abundant metals in the facile assembly of enantio-enriched benzoheterocycles, a field that holds promise for the future synthesis of chiral benzothiophene 1,1-dioxides. rsc.org

Stereoselective Synthesis of Chiral Derivatives

The creation of chiral centers with high fidelity is paramount for producing enantiomerically pure compounds. Stereoselective synthesis methodologies, such as asymmetric hydrogenation and cycloaddition reactions, are powerful tools for achieving this goal.

Rhodium-catalyzed asymmetric hydrogenation has been successfully developed for the synthesis of chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides from prochiral benzo[b]thiophene 1,1-dioxide substrates. researchgate.netrsc.orgnih.gov This method is highly effective, providing excellent yields and outstanding enantioselectivities. researchgate.netrsc.org The process has proven effective for a range of substrates, including those with challenging sterically hindered aryl groups and various alkyl substitutions. nih.gov

A notable catalytic system employs a rhodium complex with the N-methylated bisphosphine-thiourea ligand ZhaoPhos L2. nih.gov This system demonstrates high reactivity and enantioselectivity, which may be attributed to a possible hydrogen-bonding interaction between the substrate and the ligand. rsc.orgnih.gov The reaction can be scaled up to the gram level while maintaining high yield and enantiomeric excess, even with a low catalyst loading of 0.02 mol%. nih.gov

Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Benzo[b]thiophene 1,1-Dioxide Derivatives

The copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition represents a powerful method for constructing complex chiral heterocyclic scaffolds, such as poly-substituted pyrrolidines. nih.govresearchgate.netresearchgate.net This reaction typically involves the cycloaddition of an azomethine ylide with a dipolarophile. nih.govresearchgate.net While direct examples involving 5-(hydroxymethyl)benzo[b]thiophene 1,1-dioxide derivatives as the dipolarophile are not extensively detailed, the methodology's principles can be applied to create advanced derivatives.

The catalytic system often consists of a copper(I) source and a chiral ligand, such as TF-BiphamPhos. nih.gov This combination has demonstrated excellent reactivity, diastereoselectivity, and enantioselectivity across a broad scope of substrates. nih.gov The reaction provides an effective route to highly functionalized, enantioenriched pyrrolidines, which can serve as versatile intermediates in organic synthesis. researchgate.netrsc.orgthieme-connect.de The process is efficient even at low catalyst loadings. nih.gov

Regioselective Functionalization during Synthesis

Achieving regioselectivity is critical when synthesizing substituted benzo[b]thiophene derivatives, allowing for the precise installation of functional groups at desired positions on the heterocyclic core. Methodologies like chemo- and regioselective lithium/bromine exchange reactions and directed C-H functionalization are instrumental in this regard. mdpi.comnih.gov

One strategy involves the sequential functionalization of a thiophene core by leveraging a directing group that can be "switched" on or off, for instance, by changing the pH. nih.gov This allows for controlled access to different isomers, such as 2,3,4- and 2,4,5-substituted thiophenes. nih.gov Another powerful technique is the palladium-catalyzed direct C-H arylation, which enables the formation of carbon-carbon bonds with high atom economy. mdpi.com This approach has been used for the regioselective C4 arylation of fused heterocyclic systems. mdpi.com These methods offer a powerful means of generating molecular diversity around a core structure, which is particularly valuable in medicinal chemistry. nih.gov

Green Chemistry Considerations in Synthetic Protocols

The integration of green chemistry principles into synthetic protocols is essential for developing sustainable and environmentally benign chemical processes. uniroma1.itunibo.it Key objectives include minimizing waste, avoiding hazardous substances, improving energy efficiency, and using renewable feedstocks. uniroma1.itmdpi.com

Furthermore, electrochemical methods offer a green alternative for the synthesis of benzo[b]thiophene 1,1-dioxides. nih.gov These reactions can proceed at room temperature without the need for transition metal catalysts or stoichiometric chemical oxidants, thereby reducing waste and environmental impact. nih.gov Biocatalysis, which utilizes enzymes to perform chemical transformations, is another key green technology that offers high selectivity and operates under mild, aqueous conditions. mdpi.com Adopting these green chemistry approaches can significantly reduce the environmental footprint associated with the synthesis of this compound and its derivatives. unibo.it

Table 2: Compound Names Mentioned in the Article

Advanced Spectroscopic and Structural Characterization Techniques for 5 Hydroxymethyl Benzo B Thiophene 1,1 Dioxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in 5-(hydroxymethyl)benzo[b]thiophene 1,1-dioxide can be mapped out.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

The ¹H NMR spectrum of this compound is expected to provide a wealth of information regarding the number of different types of protons and their neighboring environments. Key expected signals include those for the aromatic protons on the benzo[b]thiophene core, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton.

The aromatic region would likely display a complex pattern of signals corresponding to the protons on the benzene (B151609) ring. The exact chemical shifts and coupling patterns would be influenced by the electron-withdrawing sulfone group and the hydroxymethyl substituent. The methylene protons of the -CH₂OH group are anticipated to appear as a distinct singlet or a doublet if coupled to the hydroxyl proton, typically in the range of 4.5-5.0 ppm. The hydroxyl proton itself would likely present as a broad singlet, with its chemical shift being concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on related structures and spectroscopic principles, as direct experimental data is not readily available in the literature.)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic Protons7.0 - 8.0Multiplets
Methylene (-CH₂-)~4.7Singlet / Doublet
Hydroxyl (-OH)VariableBroad Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. For this compound, distinct signals are expected for the carbons of the benzo[b]thiophene backbone and the hydroxymethyl substituent.

The carbon atoms of the aromatic rings will resonate in the downfield region, typically between 120 and 150 ppm. The presence of the electron-withdrawing sulfone group would cause a significant downfield shift for the adjacent carbons. The carbon of the methylene group (-CH₂OH) is expected to appear in the aliphatic region, likely around 60-65 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on related structures and spectroscopic principles, as direct experimental data is not readily available in the literature.)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic Carbons120 - 150
Methylene Carbon (-CH₂-)60 - 65

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, S=O, and C=C bonds. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring and the methylene group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Crucially, the strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the sulfone (SO₂) group are expected in the regions of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively. These intense peaks are highly characteristic of the 1,1-dioxide moiety. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for this compound (Note: These are predicted values based on related structures and spectroscopic principles, as direct experimental data is not readily available in the literature.)

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200 - 3600 (broad)
Aromatic C-HC-H Stretch3000 - 3100
Methylene (-CH₂-)C-H Stretch2850 - 2960
Sulfone (SO₂)Asymmetric S=O Stretch1300 - 1350 (strong)
Sulfone (SO₂)Symmetric S=O Stretch1120 - 1160 (strong)
Aromatic C=CC=C Stretch1450 - 1600

Raman Spectroscopy for Molecular Fingerprinting

The symmetric vibrations of the aromatic rings are typically strong in Raman spectra. Therefore, intense signals corresponding to the breathing modes of the benzo[b]thiophene ring system would be expected. The S=O symmetric stretch of the sulfone group, while also visible in the IR, should also give a distinct Raman signal.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₉H₈O₃S, the expected molecular weight is approximately 196.22 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) at m/z 196 would be expected. The fragmentation of this molecular ion would provide valuable structural information. Common fragmentation pathways for this molecule could include the loss of the hydroxymethyl group (-CH₂OH, mass = 31), leading to a fragment ion at m/z 165. Another likely fragmentation would be the loss of sulfur dioxide (SO₂, mass = 64) from the molecular ion, resulting in a fragment at m/z 132. Further fragmentation of these primary ions would lead to a complex pattern of smaller ions, which could be analyzed to confirm the connectivity of the molecule.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound (Note: These are predicted values based on general fragmentation rules, as direct experimental data is not readily available in the literature.)

m/zProposed Fragment Identity
196[M]⁺ (Molecular Ion)
165[M - CH₂OH]⁺
132[M - SO₂]⁺

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the accurate determination of the elemental composition of a molecule. By providing a highly precise mass-to-charge ratio (m/z), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, with a molecular formula of C₉H₈O₃S, the theoretical exact mass is a key parameter for its identification. HRMS analysis, often utilizing techniques like electrospray ionization (ESI), would be expected to yield a measured mass that is extremely close to the calculated value, typically within a few parts per million (ppm). This level of accuracy provides strong evidence for the compound's elemental composition.

Table 1: Theoretical Mass Data for this compound

Parameter Value
Molecular Formula C₉H₈O₃S
Molecular Weight 196.22 g/mol

Note: The molecular weight is the sum of the average atomic masses of the constituent atoms, while the exact mass is calculated using the mass of the most abundant isotope of each element.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This combination allows for the separation of individual components from a mixture, followed by their identification based on their mass-to-charge ratio.

In the analysis of this compound, LC-MS is invaluable for assessing the purity of a sample. The liquid chromatography stage separates the target compound from any impurities or byproducts from a synthesis. The mass spectrometer then provides mass data for the eluting peaks, confirming the identity of the main component and helping to identify any contaminants. The retention time, the time it takes for the compound to pass through the chromatography column, is a characteristic property under specific experimental conditions and can be used for identification purposes.

X-ray Diffraction (XRD) for Solid-State Structure Determination

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) present in a compound. This method provides an empirical formula for the substance, which can be compared to the theoretical composition calculated from the molecular formula.

For this compound (C₉H₈O₃S), the theoretical elemental composition can be calculated as follows:

Table 2: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass (u) Number of Atoms Total Mass (u) Percentage (%)
Carbon C 12.011 9 108.099 55.10
Hydrogen H 1.008 8 8.064 4.11
Oxygen O 15.999 3 47.997 24.46
Sulfur S 32.06 1 32.06 16.34

| Total | | | | 196.22 | 100.00 |

Experimental results from elemental analysis that closely match these theoretical percentages provide strong evidence for the purity and correct elemental composition of the synthesized compound.

Computational and Theoretical Studies on 5 Hydroxymethyl Benzo B Thiophene 1,1 Dioxide

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical behavior, stability, and spectroscopic properties.

Key properties calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. nih.govnih.gov A smaller gap generally implies higher reactivity. The oxidation of the sulfur atom to a sulfone significantly lowers the energy of the frontier orbitals. mdpi.com Other calculated parameters, known as global reactivity descriptors, such as ionization potential, electron affinity, electronegativity, and chemical hardness, provide further insights into the molecule's stability and reactivity. nih.govresearchgate.net

Table 1: Representative Global Reactivity Descriptors Calculated via DFT

ParameterDescriptionTypical Impact on Reactivity
EHOMO Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.Higher energy indicates greater reactivity towards electrophiles.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.Lower energy indicates greater reactivity towards nucleophiles.
Energy Gap (ΔE) The difference between ELUMO and EHOMO; indicates chemical stability.A smaller gap suggests higher polarizability and reactivity. nih.gov
Electronegativity (χ) The ability of an atom or molecule to attract electrons.Influences the polarity of bonds and intermolecular interactions.
Chemical Hardness (η) A measure of resistance to change in electron distribution.A larger value indicates higher stability and lower reactivity. nih.gov
Chemical Softness (S) The reciprocal of chemical hardness; measures the capacity of a species to receive electrons.A larger value indicates higher reactivity. nih.gov

This table presents conceptual data based on typical DFT studies of related heterocyclic compounds.

Molecular orbital (MO) analysis provides a detailed picture of the electron distribution within the bonding and anti-bonding orbitals. youtube.com For 5-(hydroxymethyl)benzo[b]thiophene 1,1-dioxide, the HOMO is typically distributed over the π-system of the fused rings, while the LUMO is also located within this system. The presence of the electron-withdrawing sulfone group significantly lowers the energy levels of these orbitals compared to the parent benzo[b]thiophene. mdpi.com This modification transforms the electron-donating character of the thiophene (B33073) sulfur into an electron-accepting sulfonyl group, which can alter the aromaticity of the heterocyclic ring. mdpi.com

Aromaticity is a key concept describing the stability and reactivity of cyclic, planar molecules with delocalized π-electrons. While the benzene (B151609) ring of the benzothiophene (B83047) moiety retains its aromatic character, the aromaticity of the thiophene ring is substantially reduced upon oxidation to the 1,1-dioxide. This is because the sulfur atom's d-orbitals become more involved in bonding with the oxygen atoms, altering the π-electron delocalization within the five-membered ring. Computational methods can quantify this change through various indices, such as the nucleus-independent chemical shift (NICS) and harmonic oscillator model of aromaticity (HOMA), providing a quantitative assessment of the aromatic character.

Conformational Analysis and Energy Landscape Mapping

The 5-(hydroxymethyl) substituent introduces conformational flexibility to the otherwise rigid benzo[b]thiophene 1,1-dioxide core. The orientation of the -CH₂OH group relative to the aromatic ring can be defined by one or more dihedral angles. Conformational analysis aims to identify the most stable arrangement (global minimum) and other low-energy conformers (local minima) on the potential energy surface. researchgate.net

Computational mapping of the energy landscape is performed by systematically rotating the key dihedral angles—specifically, the angle involving the C(ring)-C(methylene) bond and the C(methylene)-O(hydroxyl) bond—and calculating the potential energy at each step. This process generates a potential energy surface that visualizes high-energy barriers and low-energy valleys. nih.gov The results of such an analysis can reveal the preferred spatial orientation of the hydroxymethyl group, which can be crucial for understanding its interactions in a biological or material science context. The stability of different conformers is often influenced by subtle intramolecular interactions, such as hydrogen bonding between the hydroxyl group and one of the sulfone oxygen atoms.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, chemists can map out the entire reaction pathway and understand the factors that control reaction outcomes. nih.gov

A critical aspect of mechanistic studies is the identification and characterization of transition states (TS), which represent the highest energy point along a reaction coordinate. Computational chemistry allows for the precise location of these transient structures. nih.gov The energy difference between the reactants and the transition state is the activation energy barrier, which determines the rate of the reaction.

For instance, in the synthesis of the benzo[b]thiophene 1,1-dioxide core, DFT calculations have been used to model the reaction pathways. nih.govrsc.org In an electrochemically-promoted synthesis, calculations can compare different potential routes, such as a radical addition process. By calculating the free energy barrier for each step, the most favorable pathway can be identified. For example, the calculated barrier for a radical addition to form an alkenyl radical intermediate was found to be significantly lower than for alternative pathways, confirming the experimentally observed mechanism. nih.gov

Table 2: Example of Calculated Reaction Barriers in a Proposed Synthesis Pathway

Reaction StepTransition StateCalculated Free Energy Barrier (kcal/mol)
Radical AdditionTS16.7
Alternative Radical AdditionTS1'14.7
Ring Expansion (S-migration)TS314.1
Ring Expansion (C-migration)TS418.1

Data derived from a computational study on the synthesis of the benzo[b]thiophene-1,1-dioxide core. nih.govrsc.org

Many chemical reactions can yield multiple isomers. Computational modeling is highly effective at predicting regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the preferential formation of one stereoisomer). This is achieved by comparing the activation energy barriers for the transition states leading to the different possible products. The pathway with the lowest energy barrier will be the dominant one, leading to the major product. rsc.orgresearchgate.net

In the synthesis of substituted benzo[b]thiophene 1,1-dioxides, computational studies have successfully explained observed regioselectivity. For example, during a radical addition step, calculations showed that the energy barrier for addition at one carbon atom was about 8 kcal/mol lower than at the alternative position, which was in excellent agreement with the exclusive formation of one regioisomer in the experiment. nih.gov Similarly, in palladium-catalyzed functionalization reactions of benzo[b]thiophenes, theoretical analysis has been used to understand why a reaction proceeds with a specific regioselectivity, providing crucial insights for reaction design and optimization. rsc.org

Kinetic and Thermodynamic Aspects of Chemical Transformations

The chemical reactivity of this compound is governed by the interplay of its functional groups: the hydroxymethyl group, the aromatic ring system, and the sulfone group. Computational chemistry provides powerful tools to explore the kinetics and thermodynamics of reactions involving this molecule, offering insights into reaction mechanisms, transition states, and the relative stability of reactants, intermediates, and products.

Potential Chemical Transformations:

Reactions of the Hydroxymethyl Group: The hydroxymethyl group can undergo various transformations, such as oxidation to an aldehyde or carboxylic acid, esterification, or etherification. Theoretical studies can model these reactions to determine their feasibility and energy profiles.

Electrophilic Aromatic Substitution: The benzo[b]thiophene ring system can participate in electrophilic substitution reactions. The directing effects of the hydroxymethyl and sulfone groups would influence the regioselectivity of such reactions.

Reactions involving the Sulfone Group: The sulfone group is generally stable but can influence the reactivity of the rest of the molecule.

Computational Approaches:

Density Functional Theory (DFT) is a primary method for investigating the kinetic and thermodynamic aspects of chemical reactions. By calculating the potential energy surface, researchers can identify the minimum energy pathways for a reaction.

Thermodynamic Calculations: The Gibbs free energy change (ΔG) of a reaction determines its spontaneity. This can be calculated by considering the electronic energy, zero-point vibrational energy, and thermal corrections to enthalpy and entropy.

Kinetic Calculations: The rate of a reaction is determined by the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. Transition state theory is employed to locate the transition state structure and calculate the activation energy. For instance, in the synthesis of benzo[b]thiophene-1,1-dioxides, computational studies have been used to calculate the free energy barrier for key steps, such as radical addition, which was found to be 6.7 kcal mol⁻¹ in one study. nih.gov

A hypothetical reaction coordinate diagram for an electrophilic substitution on the benzo[b]thiophene ring would illustrate the relative energies of the reactants, intermediates, transition states, and products, providing a clear picture of the reaction's kinetic and thermodynamic favorability.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models are instrumental in predicting and interpreting the spectroscopic properties of molecules like this compound. These predictions are valuable for confirming experimental data and for understanding the relationship between molecular structure and spectroscopic behavior.

Computational Methods for Spectroscopic Prediction:

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. The predicted chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. DFT methods are used to compute the harmonic vibrational frequencies, which often require scaling to match experimental values. For related tetrahydrobenzo[b]thiophene derivatives, characteristic IR absorption bands for NH and cyano groups have been reported and computationally verified. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum.

Predicted Spectroscopic Data:

Spectroscopic Technique Parameter Predicted Value/Range Notes
¹H NMRChemical Shift (δ)Aromatic protons: 7.0-8.0 ppm; CH₂ protons: ~4.5 ppm; OH proton: variableChemical shifts are influenced by the electron-withdrawing sulfone group and the hydroxymethyl substituent.
¹³C NMRChemical Shift (δ)Aromatic carbons: 120-140 ppm; CH₂ carbon: ~60 ppmThe carbon atoms attached to the sulfone group and the hydroxymethyl group would show distinct chemical shifts.
IR SpectroscopyWavenumber (cm⁻¹)O-H stretch: ~3400 cm⁻¹; C-H (aromatic) stretch: ~3100 cm⁻¹; S=O stretch: ~1300 and ~1150 cm⁻¹The strong S=O stretching bands are characteristic of sulfones.
UV-Vis Spectroscopyλmax~250-300 nmThe exact absorption maximum would depend on the solvent and the specific electronic transitions.

Computational Analysis of Intermolecular Interactions and Binding Affinities

The study of intermolecular interactions is crucial for understanding the behavior of this compound in the solid state and in biological systems. Computational methods can quantify the strength and nature of these interactions and predict the binding affinity of the molecule to a target receptor.

Types of Intermolecular Interactions:

The structure of this compound allows for a variety of intermolecular interactions, including:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor.

π-π Stacking: The aromatic benzo[b]thiophene core can engage in stacking interactions with other aromatic systems.

Dipole-Dipole Interactions: The polar sulfone group creates a significant dipole moment, leading to dipole-dipole interactions.

Van der Waals Forces: These are ubiquitous non-specific interactions.

Computational Methods for Analyzing Intermolecular Interactions:

Dispersion-Corrected Density Functional Theory (DFT-D): Standard DFT methods often fail to accurately describe non-covalent interactions, particularly van der Waals forces. Dispersion-corrected functionals, such as those developed by Grimme (e.g., B3LYP-D3), are essential for studying intermolecular complexes. rsc.orgrsc.org Studies on thiophene and benzothiophene dimers have shown that dispersion forces play an increasingly significant role as the size of the aromatic system increases. canada.ca For benzothiophene, the most stable dimer is a π-stacked structure with a binding energy of 5.8 kcal/mol. canada.ca

Symmetry-Adapted Perturbation Theory (SAPT): SAPT is a powerful method for decomposing the interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. This provides a detailed understanding of the nature of the intermolecular bonding. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can identify and characterize chemical bonds, including weak non-covalent interactions, based on the topology of the electron density.

Prediction of Binding Affinities:

Molecular docking is a widely used computational technique to predict the binding mode and affinity of a small molecule to a biological target, such as a protein or enzyme.

Docking Simulations: In a docking study, the ligand (this compound) is placed in the binding site of the receptor, and various conformations and orientations are sampled. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy or an inhibitory constant (Ki). Molecular docking studies on other benzo[b]thiophene derivatives have been used to explore their binding to various receptors. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the dynamic stability of the ligand-receptor complex and to refine the binding free energy calculations.

The following table summarizes the key computational methods and their applications in studying the intermolecular interactions and binding affinities of this compound.

Computational Method Application Information Obtained
DFT-DCalculation of dimer interaction energiesStrength of non-covalent interactions
SAPTDecomposition of interaction energyNature of intermolecular forces (electrostatics, dispersion, etc.)
QTAIMAnalysis of electron densityIdentification and characterization of non-covalent bonds
Molecular DockingPrediction of ligand-receptor bindingBinding mode, orientation, and estimated binding affinity
Molecular DynamicsSimulation of complex stabilityDynamic behavior of the complex, refined binding free energy

Chemical Reactivity and Derivatization of 5 Hydroxymethyl Benzo B Thiophene 1,1 Dioxide

Functionalization at the Hydroxymethyl Moiety

The hydroxymethyl group (-CH₂OH) at the 5-position is a primary benzylic alcohol. This functionality serves as a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives. These reactions primarily include oxidation, esterification, etherification, and nucleophilic substitution.

The primary alcohol of 5-(hydroxymethyl)benzo[b]thiophene 1,1-dioxide can be selectively oxidized to afford either the corresponding aldehyde (5-formylbenzo[b]thiophene 1,1-dioxide) or the carboxylic acid (benzo[b]thiophene-5-carboxylic acid 1,1-dioxide), depending on the choice of oxidant and reaction conditions.

Mild oxidation conditions are required to stop the reaction at the aldehyde stage, as aldehydes are susceptible to over-oxidation. A variety of modern, selective methods are suitable for this transformation. For instance, metal-free photochemical approaches using catalysts like Eosin Y with molecular oxygen can efficiently oxidize benzylic alcohols to aldehydes under gentle conditions. organic-chemistry.org Other methods employ hypervalent iodine compounds, such as Dess-Martin periodinane (DMP) or N-heterocycle-stabilized iodanes, which are known for their mildness and high yields in converting primary alcohols to aldehydes without significant over-oxidation. beilstein-journals.org

To achieve the carboxylic acid, stronger oxidizing agents are necessary. Reagents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are traditionally used for this purpose, though they can be harsh. Alternatively, a two-step process involving initial oxidation to the aldehyde followed by a subsequent oxidation step using reagents like sodium chlorite (B76162) (NaClO₂) can provide the carboxylic acid in high yield.

Table 1: Oxidation Reactions of the Hydroxymethyl Moiety

Product Reagents and Conditions Reaction Type
5-Formylbenzo[b]thiophene 1,1-dioxide Pyridinium chlorochromate (PCC), CH₂Cl₂ Mild Oxidation
5-Formylbenzo[b]thiophene 1,1-dioxide Dess-Martin periodinane (DMP), CH₂Cl₂ Mild Oxidation
5-Formylbenzo[b]thiophene 1,1-dioxide Eosin Y, O₂, Blue LED Photochemical Oxidation organic-chemistry.org
Benzo[b]thiophene-5-carboxylic acid 1,1-dioxide KMnO₄, NaOH, H₂O, heat Strong Oxidation

The hydroxyl group is readily converted into esters and ethers through standard synthetic protocols. These reactions are fundamental for modifying the steric and electronic properties of the side chain.

Esterification can be accomplished by reacting the alcohol with carboxylic acids, acid anhydrides, or acyl chlorides. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common method. For more sensitive substrates or to achieve higher yields, the use of acyl chlorides or anhydrides with a base, such as pyridine (B92270) or triethylamine, is preferred. These reactions typically proceed under mild conditions to yield the corresponding ester derivatives.

Etherification introduces an alkoxy group in place of the hydroxyl moiety. The Williamson ether synthesis is a widely used method, involving the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Alternatively, acid-catalyzed etherification can be performed by reacting the alcohol with another alcohol, though this is generally limited to the synthesis of symmetrical ethers or when one alcohol is used in large excess. researchgate.net Reductive etherification is another advanced method for producing ethers from hydroxymethyl compounds. rsc.orgrsc.org

Table 2: Examples of Esterification and Etherification Derivatives

Derivative Type Reagent 1 Reagent 2 Potential Product Name
Ester Acetic Anhydride (B1165640) Pyridine 5-(Acetoxymethyl)benzo[b]thiophene 1,1-dioxide
Ester Benzoyl Chloride Triethylamine 5-(Benzoyloxymethyl)benzo[b]thiophene 1,1-dioxide
Ether Sodium Hydride Methyl Iodide 5-(Methoxymethyl)benzo[b]thiophene 1,1-dioxide

To perform nucleophilic substitution at the benzylic carbon, the hydroxyl group must first be converted into a more effective leaving group. This is a common strategy to introduce a wide variety of functional groups.

The activation of the hydroxyl group can be achieved by converting it into a tosylate, mesylate, or a halide. Reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine yields the corresponding sulfonate esters. Alternatively, reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol directly into the benzylic chloride or bromide, respectively.

Once the leaving group is in place (e.g., -OTs, -OMs, -Cl, -Br), the resulting compound becomes an excellent substrate for Sₙ2 reactions. A diverse array of nucleophiles, including azides, cyanides, amines, and thiolates, can then be used to displace the leaving group and form new carbon-heteroatom or carbon-carbon bonds. For example, reaction with sodium azide (B81097) (NaN₃) would yield 5-(azidomethyl)benzo[b]thiophene 1,1-dioxide, a precursor for amines or triazoles. nih.gov

Table 3: Nucleophilic Substitution Pathways

Activation Reagent Intermediate Nucleophile Final Product
Thionyl Chloride (SOCl₂) 5-(Chloromethyl)benzo[b]thiophene 1,1-dioxide Sodium Cyanide (NaCN) 2-(1,1-Dioxido-benzo[b]thiophen-5-yl)acetonitrile
p-Toluenesulfonyl Chloride (TsCl) 5-(Tosyloxymethyl)benzo[b]thiophene 1,1-dioxide Sodium Azide (NaN₃) 5-(Azidomethyl)benzo[b]thiophene 1,1-dioxide
Phosphorus Tribromide (PBr₃) 5-(Bromomethyl)benzo[b]thiophene 1,1-dioxide Ammonia (NH₃) (1,1-Dioxido-benzo[b]thiophen-5-yl)methanamine

Reactions on the Benzo[b]thiophene Ring System

The aromatic core of this compound is a fused heterocyclic system whose reactivity is strongly dictated by the powerful electron-withdrawing nature of the sulfone group.

In unsubstituted benzo[b]thiophene, electrophilic attack preferentially occurs at the electron-rich C3 position of the thiophene (B33073) ring. chemicalbook.comchemicalbook.com However, the oxidation of the sulfur atom to a sulfone (1,1-dioxide) dramatically changes this reactivity profile. The -SO₂- group is a potent deactivating group and a meta-director. It strongly withdraws electron density from the entire aromatic system, especially from the thiophene moiety, making electrophilic aromatic substitution (EAS) significantly more difficult.

Any EAS reaction is therefore expected to occur on the benzene (B151609) portion of the molecule. The directing influence on the benzene ring is determined by both the sulfone group and the 5-(hydroxymethyl) group. The sulfone group deactivates all positions but will direct incoming electrophiles meta to its points of fusion (C3a and C7a), which corresponds to the C5 and C7 positions. The 5-(hydroxymethyl) group is a weak activating group and an ortho-, para-director, favoring substitution at the C4 and C6 positions.

The strong electron-withdrawing character of the sulfone group, which hinders electrophilic substitution, conversely activates the benzo[b]thiophene ring system for nucleophilic aromatic substitution (SₙAr). wikipedia.org For an SₙAr reaction to proceed, a good leaving group, typically a halogen, must be present on the aromatic ring.

If a derivative such as 5-(hydroxymethyl)-X-halobenzo[b]thiophene 1,1-dioxide were prepared, it would be an excellent substrate for SₙAr. The sulfone group effectively stabilizes the negative charge in the intermediate Meisenheimer complex formed upon nucleophilic attack. libretexts.orgyoutube.com Nucleophiles such as alkoxides, amines, or thiolates can displace the halide. The positions most activated by the sulfone group for nucleophilic attack are C2 and C3 on the thiophene ring, as well as C4 and C6 on the benzene ring (ortho and para to the sulfone's point of fusion). Halogen displacement from the C2 position of benzothiophenes by amine nucleophiles has been reported. taylorfrancis.com

Table 4: Potential Nucleophilic Aromatic Substitution Reactions (on a hypothetical halo-derivative)

Substrate Nucleophile Reagents/Conditions Potential Product
3-Chloro-5-(hydroxymethyl)benzo[b]thiophene 1,1-dioxide Sodium Methoxide (NaOMe) Methanol, heat 5-(Hydroxymethyl)-3-methoxybenzo[b]thiophene 1,1-dioxide
6-Bromo-5-(hydroxymethyl)benzo[b]thiophene 1,1-dioxide Piperidine DMSO, heat 5-(Hydroxymethyl)-6-(piperidin-1-yl)benzo[b]thiophene 1,1-dioxide

Site-Selective Derivatization of the Ring System

The benzo[b]thiophene 1,1-dioxide scaffold is susceptible to various site-selective reactions, allowing for the introduction of functional groups at specific positions on both the benzene and thiophene rings. Electrophilic substitution reactions on the parent benzo[b]thiophene typically occur at the 3-position due to the electron-donating nature of the sulfur atom. chemicalbook.comyoutube.com However, the oxidation of the sulfur to a sulfone group significantly alters the electronic properties of the ring system.

The sulfone acts as a strong electron-withdrawing group, deactivating the heterocyclic ring towards electrophilic attack and directing substitution to the benzene portion of the molecule. utexas.edu Nitration of benzo[b]thiophene, for instance, predominantly yields the 3-nitro derivative. cdnsciencepub.comresearchgate.net In contrast, for benzo[b]thiophene 1,1-dioxides, electrophilic substitution, such as palladium-catalyzed oxidative olefination, has been shown to occur selectively at the C2-position. acs.org

Nucleophilic aromatic substitution is also a feasible pathway for the derivatization of this ring system, particularly with appropriately substituted precursors. Halogenated benzo[b]thiophenes can undergo displacement by nucleophiles. taylorfrancis.comresearchgate.net The presence of the electron-withdrawing sulfone group in this compound would be expected to facilitate nucleophilic attack on the ring system.

Reactivity of the Sulfone (1,1-dioxide) Group

The sulfone group is a dominant feature in the reactivity of this compound, primarily due to its strong electron-withdrawing nature. researchgate.net This characteristic influences the molecule's participation in a range of chemical transformations.

Role as an Electron-Withdrawing Group

The sulfonyl group significantly decreases the electron density of the entire benzo[b]thiophene ring system. mdpi.com This deactivation is crucial in directing substitution reactions and activating adjacent positions for nucleophilic attack. The electron-withdrawing nature of the sulfone group is also a key factor in its ability to stabilize adjacent carbanions, influencing the acidity of protons on neighboring carbon atoms. This property can be exploited in various condensation and addition reactions. utexas.edu

Michael Addition Chemistry

As a classic α,β-unsaturated sulfone, the benzo[b]thiophene 1,1-dioxide core of the molecule is an excellent Michael acceptor. utexas.eduacs.org It can readily undergo conjugate addition with a variety of nucleophiles, including thiols in what is known as a thia-Michael addition. srce.hr This reaction is a powerful tool for carbon-sulfur bond formation and the synthesis of more complex derivatives. The general mechanism involves the attack of a soft nucleophile at the β-carbon of the unsaturated system, leading to a 1,4-adduct.

Table 1: Examples of Michael Acceptors and Donors in Thia-Michael Additions

Michael Acceptor (Electron-Poor Olefin) Michael Donor (Sulfur-Containing Nucleophile)
α,β-unsaturated carbonyl compounds Thiols
Nitroalkenes Thiophenols

This table provides general examples of Michael acceptors and donors relevant to thia-Michael addition reactions. srce.hr

Cycloaddition Reactions (e.g., as Dipolarophiles)

Benzo[b]thiophene 1,1-dioxides can participate in cycloaddition reactions, acting as dienophiles or dipolarophiles. utexas.edu In Diels-Alder reactions, they react with dienes to form new six-membered rings. The electron-deficient nature of the double bond in the thiophene dioxide ring makes it a good reaction partner for electron-rich dienes. researchgate.netiosrjournals.orgsemanticscholar.org They can also undergo [3+2] cycloadditions with 1,3-dipoles, providing a route to various five-membered heterocyclic systems fused to the benzo[b]thiophene framework. researchgate.net

C-S Bond Cleavage Reactions in Benzo[b]thiophenes (General for Thiophene Derivatives)

The cleavage of the carbon-sulfur bond in thiophene and its derivatives is a significant transformation, particularly in the context of hydrodesulfurization (HDS) processes in the petroleum industry. cdnsciencepub.comresearchgate.net While often requiring harsh conditions, such as high temperatures and pressures with metal catalysts, C-S bond cleavage can also be achieved through chemical and biological means. nih.govnih.gov

Desulfurization with Raney nickel is a classic method for cleaving C-S bonds, typically resulting in the corresponding saturated hydrocarbon. acs.org For benzo[b]thiophenes, this reaction leads to the formation of ethylbenzene. cdnsciencepub.com More recent methods have explored transition metal-catalyzed C-S bond activation as a more controlled approach to cleaving these bonds. researchgate.netresearchgate.net Biological desulfurization pathways, utilizing microorganisms, have also been identified, where the sulfur atom is selectively removed without breaking down the carbon skeleton. researchgate.netnih.gov

Exploration of Homologation and Coupling Reactions

The benzo[b]thiophene 1,1-dioxide scaffold can be further functionalized through various homologation and coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have been employed to synthesize 2-substituted benzo[b]thiophenes, which can then be oxidized to the corresponding 1,1-dioxides. rsc.orgrsc.orgresearchgate.net This demonstrates a viable route to introduce diverse substituents onto the heterocyclic ring.

The development of efficient synthetic methods for constructing benzo[b]thiophene derivatives is an active area of research. nih.govnih.govrsc.org These methods often involve intramolecular cyclization or coupling reactions to build the core ring system, which can then be further modified. The presence of the hydroxymethyl group at the 5-position of the title compound offers a handle for further derivatization, such as esterification or etherification, to create a library of related compounds.

Table 2: Mentioned Compound Names

Compound Name
This compound
Benzo[b]thiophene
Benzo[b]thiophene 1,1-dioxide
3-Nitrobenzo[b]thiophene
Ethylbenzene
2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide
(4-methoxyphenyl)(2-(4-methoxyphenyl) benzo[b]thiophen-3-yl)methanone
3-((5-substituted)-1,3,4-oxadiazol-2-yl)thio)benzo[b]thiophene 1,1-dioxide
3-(benzo[d]thiazol-2-ylthio)benzo[b]thiophene 1,1-dioxide
3-((1H-benzo[d]imidazol-2-yl)thio)benzo[b]thiophene 1,1-dioxide

Role As a Chemical Building Block and in Advanced Materials Science

Utilization as a Synthetic Intermediate in Complex Molecule Synthesis

The structural framework of 5-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide is a key starting point for the synthesis of more intricate molecules. The benzo[b]thiophene core is a prominent scaffold in a variety of biologically active compounds and functional materials. nih.govrsc.org The presence of the 1,1-dioxide moiety significantly influences the electronic properties of the ring system, while the hydroxymethyl group at the 5-position offers a reactive handle for extensive chemical modification.

The benzo[b]thiophene skeleton is a foundational structure for creating diverse, multi-substituted molecules. nih.gov Efficient synthetic methods have been developed to construct various substituted benzo[b]thiophenes, highlighting the adaptability of this core structure. nih.govrsc.orgrsc.org The this compound variant is particularly useful as its core can be further functionalized. The hydroxymethyl group can be transformed or used as a directing group to introduce additional substituents onto the aromatic ring, enabling the systematic design of molecules with tailored properties. This modular approach is crucial for building libraries of compounds for applications in drug discovery and materials science, where precise control over substitution patterns is necessary to optimize function. nih.govrsc.org

The hydroxymethyl group is a versatile functional group that can be readily converted into other functionalities, such as aldehydes, carboxylic acids, or halides. This chemical flexibility makes this compound an excellent precursor in multistep synthetic pathways. For instance, oxidation of the hydroxymethyl group would yield an aldehyde, which can then participate in a wide array of carbon-carbon bond-forming reactions, such as Wittig or aldol (B89426) reactions, to build more complex molecular architectures. mdpi.com This strategic positioning of a modifiable functional group on the rigid benzothiophene (B83047) dioxide core allows chemists to construct elaborate molecules through sequential, well-controlled reaction steps. Its role as a precursor is central to synthesizing targeted compounds for specific applications, including the development of novel therapeutic agents and specialized organic materials. nih.govnih.gov

Applications in Organic Electronics and Advanced Materials

The benzo[b]thiophene 1,1-dioxide core possesses distinct electronic characteristics that make it a compelling component for advanced materials. The sulfone group acts as a strong electron acceptor, which can be leveraged to design materials with specific electronic and photophysical properties. Derivatives of this core structure have shown significant promise in various areas of organic electronics.

In the field of organic photovoltaics (OSCs), materials with well-defined donor and acceptor components are essential for efficient light harvesting and charge separation. nih.gov The electron-deficient nature of the benzo[b]thiophene 1,1-dioxide unit makes it a suitable building block for electron acceptor materials in OSCs. nih.gov By chemically linking this acceptor unit to an electron-donating moiety, researchers can create donor-π-acceptor (D-π-A) systems. beilstein-journals.org These systems are designed to have tailored energy levels (HOMO/LUMO) and broad absorption spectra, which are critical for high-performance organic solar cells. nih.gov The ability to modify derivatives of this compound allows for fine-tuning of these properties to optimize device efficiency.

Benzo[b]thiophene-based structures are widely recognized for their potential in organic semiconductors, which are the active components in organic field-effect transistors (OFETs). nih.govmdpi.com The rigid and planar geometry of the fused ring system facilitates effective π-π stacking in the solid state, which is crucial for efficient charge transport. nih.govrsc.org Thienoacenes, such as chiralen.combenzothieno[3,2-b] chiralen.combenzothiophene (BTBT), have been shown to afford OFETs with very high mobilities. nih.gov While the parent compound in this article is a dioxide, its core structure is fundamental to this class of materials. Starting with this compound, synthetic modifications can lead to new semiconductor materials where the electronic properties are modulated by the sulfone group, potentially leading to n-type or ambipolar charge transport characteristics.

Table 1: Performance of OFETs Based on Benzo[b]thiophene Derivatives

Compound Deposition Method Hole Mobility (cm²/Vs) On/Off Ratio
2,7-diphenyl BTBT (DPh-BTBT) Vapor-deposited up to 2.0 > 10^6
Dialkyl-BTBTs (Cₙ-BTBTs) Solution-shearing > 10 > 10^6

This table presents performance data for representative organic field-effect transistors (OFETs) using semiconductors derived from the benzo[b]thiophene scaffold, illustrating the high potential of this structural class in organic electronics. nih.govmdpi.com

A fascinating application of benzo[b]thiophene S,S-dioxide derivatives is in the creation of novel light-emitting materials exhibiting aggregation-induced emission (AIE). rsc.org AIE is a photophysical phenomenon where non-emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. chemrxiv.org This effect is often attributed to the restriction of intramolecular vibrations and rotations (RIV/RIR) in the aggregated state, which closes non-radiative decay pathways and enhances fluorescence quantum yield. chemrxiv.orgnih.gov The rigid core of benzo[b]thiophene S,S-dioxide, when appropriately substituted with rotor-like groups (such as phenyl rings), can be used to design new AIE luminogens. rsc.org These materials are promising for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging, where strong solid-state emission is a critical requirement. beilstein-journals.org

Table 2: Mentioned Compound Names

Compound Name
This compound
chiralen.combenzothieno[3,2-b] chiralen.combenzothiophene (BTBT)
2,7-diphenyl BTBT (DPh-BTBT)
Dialkyl-BTBTs (Cₙ-BTBTs)

Modulation of Optoelectronic Properties through Chemical Modification

The benzo[b]thiophene 1,1-dioxide core is recognized for its intrinsic electronic and photophysical properties, making it an attractive component for organic semiconductors and fluorescent materials. mdpi.com The oxidation of the thiophene (B33073) sulfur to a sulfone group transforms it from an electron-donating moiety into a potent electron-accepting group, which fundamentally alters the electronic structure of the molecule. mdpi.com This feature is pivotal for creating materials with tailored optoelectronic characteristics.

Chemical modification of the benzo[b]thiophene 1,1-dioxide scaffold is a key strategy for modulating its optical and electronic properties. mdpi.com Research has shown that substitutions on the benzothiophene ring system can significantly influence fluorescence, redox potentials, and crystal packing—all critical factors for the performance of electronic devices. mdpi.com For instance, the introduction of different substituents can shift the fluorescent emission of derivatives, with some exhibiting strong blue emission. nih.gov

Studies on diarylethenes incorporating the benzo[b]thiophene-1,1-dioxide bridge demonstrate that the strategic placement of electron-donating or electron-withdrawing groups can systematically tune photochromic properties. researchgate.net These modifications influence the absorption spectra, thermal stability, fatigue resistance, and cyclization quantum yield. researchgate.net Electron-donating groups like phenyl and triphenylamine (B166846) can shift absorption to longer wavelengths (bathochromic shift) and decrease the cyclization quantum yield, while electron-withdrawing groups can have the opposite effect. researchgate.net

The following table summarizes the effect of different substituents on the photochromic properties of benzo[b]thiophene-1,1-dioxide-based diarylethenes.

Substituent GroupEffect on AbsorptionEffect on Cyclization Quantum YieldEffect on Thermal Stability
Phenyl (Electron-Donating)Bathochromic Shift (to longer wavelengths)DecreasedHigh
Triphenylamine (Electron-Donating)Bathochromic Shift (to longer wavelengths)DecreasedLower Fatigue Resistance
Formyl (Electron-Withdrawing)-IncreasedReduced

This table illustrates how different functional groups attached to the benzo[b]thiophene 1,1-dioxide core can modulate key optoelectronic properties, based on findings from studies on related diarylethene structures. researchgate.net

Furthermore, linking benzo[b]thiophene-1,1-dioxide with moieties known for aggregation-induced emission enhancement (AIEE), such as triphenylethylene, has produced materials with both AIEE and electro-active properties suitable for electrochromic and electrofluorochromic devices. researchgate.net The 5-(hydroxymethyl) group on the core structure is an ideal anchor point for synthesizing such complex functional molecules, allowing for the covalent attachment of other photoactive units.

Development of Novel Reagents and Catalytic Components (as a structural element)

The rigid, planar structure and distinct electronic nature of the benzo[b]thiophene 1,1-dioxide scaffold make it a "privileged structure" not only in medicinal chemistry but also in the design of novel reagents and components for catalysis. researchgate.netnih.gov Its derivatives are increasingly utilized as foundational elements for constructing molecules with highly specific functions.

In the context of reagent development, the benzo[b]thiophene 1,1-dioxide core has been successfully incorporated into a series of potent and selective inhibitors for signaling pathways, such as the STAT3 and RhoA/ROCK pathways. nih.govnih.govnih.gov For example, researchers have designed and synthesized 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives that act as inhibitors of the STAT3 signaling pathway, which is a key target in cancer therapy. nih.gov In these molecular designs, the benzo[b]thiophene 1,1-dioxide unit serves as the core scaffold to which other functional groups are attached to optimize binding affinity and biological activity. nih.gov The 5-(hydroxymethyl) derivative provides a straightforward point of attachment for building such complex functional reagents.

While direct applications in catalysis are an emerging area, the principles that make this scaffold useful in designing specific biological reagents are transferable to the development of catalytic components. The ability to functionalize the core, for which this compound is a prime starting material, allows for the attachment of ligands or catalytically active sites. The defined stereoelectronic properties of the sulfone-containing ring system can influence the activity and selectivity of a catalytic center. The development of chiral ligands or organocatalysts based on this scaffold represents a promising direction for future research. The synthesis of such components often relies on multi-step processes where a pre-functionalized core, like the 5-(hydroxymethyl) variant, is essential for efficient construction. rsc.org

Q & A

Q. What are the established synthetic routes for 5-(hydroxymethyl)benzo[b]thiophene 1,1-dioxide?

The compound is typically synthesized via oxidation of benzo[b]thiophene derivatives. For example, benzo[b]thiophene is oxidized with hydrogen peroxide in acetic acid to form the 1,1-dioxide scaffold . Subsequent functionalization at the 5-position can be achieved through Friedel-Crafts alkylation or Newman-Kwart rearrangement, as demonstrated in related benzo[b]thiophene systems . Hydroxymethyl groups may be introduced via hydroperoxide ion reactions or nucleophilic substitutions under controlled conditions .

Q. How can the purity and structure of this compound be validated?

Key methods include:

  • Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic systems with unit cell parameters a = 7.588 Å, b = 10.584 Å, c = 8.745 Å) confirms molecular geometry .
  • Spectroscopy : IR (stretching vibrations for S=O at ~1150–1300 cm⁻¹) and ¹H/¹³C NMR (chemical shifts for hydroxymethyl protons at δ ~4.5 ppm) .
  • Chromatography : TLC or HPLC to assess purity, with recrystallization from methanol or chloroform-hexane mixtures to isolate high-purity fractions .

Q. What are the key reactivity patterns of benzo[b]thiophene 1,1-dioxides?

The 1,1-dioxide moiety enhances electrophilicity, enabling Diels-Alder reactions with dienophiles like 1,3-dienes or isobenzofurans . The hydroxymethyl group at the 5-position can undergo further functionalization, such as oxidation to carboxylic acids or esterification .

Advanced Research Questions

Q. How does the hydroxymethyl substituent influence regioselective C–H functionalization in benzo[b]thiophene 1,1-dioxides?

The hydroxymethyl group directs palladium-catalyzed C–H olefination to the C2 position due to electronic and steric effects. Optimized conditions (e.g., Pd(OAc)₂, Ag₂CO₃, 80°C in DMF) achieve >80% yield in gram-scale syntheses . Competing pathways (e.g., C3 activation) are suppressed via ligand tuning .

Q. What experimental strategies resolve contradictions in reaction yields for hydroxymethyl-functionalized derivatives?

Discrepancies arise from solvent polarity and oxidizing agent selection. For example:

  • Hydrogen peroxide in acetic acid yields 47–60% purity, requiring multiple recrystallizations .
  • Hydroperoxide ion in pyridine improves solubility but risks over-oxidation; titration with Ce(IV) monitors peroxide consumption .
  • Microwave-assisted synthesis reduces side reactions in related thiophene dioxides, though not yet reported for this compound .

Q. How do computational studies support the design of this compound-based bioactive molecules?

DFT calculations predict enhanced hydrogen bonding via the hydroxymethyl group, critical for interactions with biological targets (e.g., hepatitis C virus polymerase inhibition, as seen in halogenated analogs) . Docking studies guide modifications to improve binding affinity while maintaining metabolic stability .

Q. What are the challenges in characterizing degradation products of this compound under oxidative conditions?

LC-MS identifies sulfone cleavage products (e.g., benzoquinones) and hydroxymethyl oxidation to carboxylic acids. Competing pathways depend on pH:

  • Acidic conditions : Favors sulfone ring-opening.
  • Basic conditions : Promotes hydroxyl group deprotonation and nucleophilic attack .

Methodological Guidance

Recommended protocols for scaling up synthesis without compromising yield

  • Stepwise oxidation : Pre-oxidize benzo[b]thiophene to 1,1-dioxide before introducing the hydroxymethyl group to avoid side reactions .
  • Solvent optimization : Use pyridine-DMF mixtures to enhance solubility during hydroperoxide reactions .

Strategies for analyzing stereochemical outcomes in Diels-Alder adducts

  • NOESY NMR : Determines endo/exo selectivity in cycloadducts .
  • X-ray crystallography : Resolves regiochemistry in crystalline derivatives (e.g., tetrachlorothiophene dioxides) .

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5-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.